Biotin-PEG11-Lipoamide

Description

Properties

IUPAC Name |

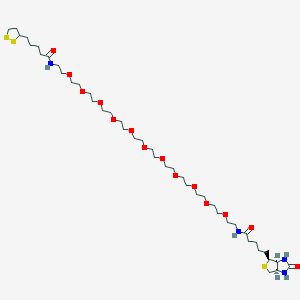

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49)/t36?,37-,38-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDRNWLHXCGFBV-FFGSZZMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78N4O14S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Lipoic Acid

Lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid) is converted to its activated N-hydroxysuccinimide (NHS) ester to enable amide bond formation. This involves:

-

Dissolving lipoic acid in dimethylformamide (DMF) with NHS and dicyclohexylcarbodiimide (DCC) under ice-cooling.

-

Stirring at 50°C for 10 hours to yield lipoic acid-NHS ester.

Reaction Conditions :

| Reagent | Molar Ratio | Solvent | Temperature | Time |

|---|---|---|---|---|

| Lipoic acid : NHS : DCC | 1 : 0.5 : 1 | DMF | 50°C | 10 h |

Amination to Form Lipoamide

The NHS ester reacts with ammonium hydroxide or a primary amine (e.g., 1,5-pentanediamine) to form lipoamide:

-

Adding excess ammonium hydroxide to the NHS ester solution at 25°C.

-

Quenching with aqueous HCl, followed by extraction with dichloromethane and drying over Na₂SO₄.

Yield : ~85% (based on analogous reactions in PEG-biotin systems).

PEGylation: Conjugation to PEG11

Preparation of Amino-PEG11

A heterobifunctional PEG11 (NH₂-PEG11-COOH) is synthesized via a multi-step process:

-

Hydroxyl Activation : Reacting PEG11 with tert-butyl acrylate in tetrahydrofuran (THF) using sodium hydride as a base.

-

Sulfonylation : Treating hydroxyl-PEG11-tert-butyl ester with p-toluenesulfonyl chloride (TosCl) in dichloromethane at 30°C for 12 hours.

-

Amination : Replacing the Tos group with ammonia in methanol at 35°C for 36 hours to yield NH₂-PEG11-tert-butyl ester.

Key Data :

Coupling Lipoamide to PEG11

The amino terminus of PEG11 reacts with lipoic acid-NHS ester:

-

Combining NH₂-PEG11-COOH and lipoic acid-NHS ester in DMF with triethylamine.

-

Stirring at 25°C for 24 hours, followed by precipitation in cold diethyl ether.

Reaction Optimization :

Biotin Conjugation

Activation of Biotin

Conjugation to PEG11-Lipoamide

The carboxyl terminus of PEG11-lipoamide reacts with biotin-NHS:

-

Dissolving PEG11-lipoamide and biotin-NHS in DMF with 4-dimethylaminopyridine (DMAP).

-

Stirring at 25°C for 48 hours, followed by dialysis (MWCO 1 kDa) to remove unreacted biotin.

Deprotection and Final Modification

tert-Butyl Ester Hydrolysis

The tert-butyl group on PEG11 is cleaved using trifluoroacetic acid (TFA):

Purification and Characterization

Chromatographic Purification

Analytical Data

Comparative Analysis of Synthesis Routes

| Parameter | Patent Method | Vector Labs Method |

|---|---|---|

| PEG Activation | tert-butyl acrylate | Pre-functionalized NH₂-PEG11-COOH |

| Coupling Agent | DCC/NHS | EDC/NHS |

| Yield (Overall) | ~50% | ~60% |

| Purity | >90% | >96% |

The Vector Labs approach offers higher purity due to discrete PEG (dPEG®) technology, minimizing polydispersity.

Challenges and Optimizations

-

Steric Hindrance : Long PEG chains (n=11) reduce coupling efficiency. Solutions include using excess biotin-NHS (1.5 eq).

-

Solubility : PEG11 intermediates require polar aprotic solvents (DMF, DMSO) to prevent aggregation.

-

Storage : Lyophilized product stored at -20°C under nitrogen retains stability for >6 months .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG11-Lipoamide undergoes several types of chemical reactions:

Biotinylation: The primary reaction is biotinylation, where the biotin moiety binds to avidin or streptavidin proteins.

Disulfide Bond Formation: The lipoamide group can form disulfide bonds with metal surfaces.

Common Reagents and Conditions

Biotinylation: Common reagents include avidin or streptavidin, and the reaction typically occurs under mild conditions (pH 6.5-7.5) in aqueous buffers.

Disulfide Bond Formation: This reaction often requires reducing agents like dithiothreitol (DTT) to break existing disulfide bonds and form new ones with the lipoamide group.

Major Products Formed

Biotinylated Proteins: When reacted with proteins, the major product is biotinylated proteins, which can be used in various assays.

Metal-Bound Complexes: The reaction with metal surfaces forms stable metal-bound complexes.

Scientific Research Applications

Drug Delivery Systems

Targeted Drug Delivery:

Biotin-PEG11-Lipoamide is extensively studied for its role in targeted drug delivery systems. The biotin component allows for selective targeting of cells that overexpress biotin receptors, such as certain cancer cells. This selective targeting enhances the efficacy of anticancer drugs while minimizing side effects on healthy tissues.

Case Study:

A study demonstrated that biotin-conjugated nanoparticles showed over three-fold higher uptake in murine lung carcinoma cells compared to non-targeted polymers. This indicates the potential of biotinylated drug delivery systems in improving therapeutic outcomes in cancer treatment .

Table 1: Comparison of Drug Delivery Efficacy

| Delivery System | Targeting Mechanism | Uptake Increase | Reference |

|---|---|---|---|

| Non-targeted Polymer | None | Baseline | |

| Biotin-Conjugated Polymer | Biotin Receptor | >3-fold | |

| Folic Acid-Conjugated Polymer | Folic Acid Receptor | 2-fold |

Protein Labeling and Detection

Biotinylation of Proteins:

this compound serves as an effective biotinylation reagent for proteins and antibodies. The PEG spacer enhances solubility and stability, reducing aggregation during storage and improving the performance of labeled proteins in assays.

Applications in Diagnostics:

The incorporation of biotin into diagnostic assays allows for enhanced sensitivity and specificity. For example, biotinylated antibodies can be used in ELISA assays to capture antigens with high affinity due to the strong interaction between biotin and streptavidin.

Table 2: Biotinylation Reagents Comparison

| Reagent Type | Spacer Length (units) | Solubility Improvement | Applications |

|---|---|---|---|

| NHS-PEG4-Biotin | 4 | Moderate | Protein labeling |

| Maleimide-PEG11-Biotin | 11 | High | Antibody conjugation |

| This compound | 11 | High | Drug delivery, diagnostics |

Enhancing Pharmacokinetics

Improved Bioavailability:

The PEG component significantly improves the pharmacokinetics of drugs by increasing their solubility and stability in biological fluids. This enhancement leads to prolonged circulation times and improved bioavailability.

Case Study:

Research indicates that PEGylated drugs exhibit reduced clearance rates compared to their non-PEGylated counterparts, allowing for lower dosing frequencies while maintaining therapeutic efficacy .

Research Applications

Cellular Imaging:

this compound can be utilized in cellular imaging studies where fluorescently labeled biotin conjugates are used to visualize cellular processes. The PEG spacer enhances the solubility of fluorescent probes, facilitating their use in live-cell imaging techniques.

Table 3: Applications in Research

| Application Type | Description | Benefits |

|---|---|---|

| Cellular Imaging | Visualization using fluorescent labels | Enhanced solubility & stability |

| Protein Purification | Non-radioactive purification methods | High specificity & sensitivity |

| In Vivo Studies | Tracking drug distribution | Improved pharmacokinetics |

Mechanism of Action

Biotin-PEG11-Lipoamide exerts its effects through the following mechanisms:

Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, forming a strong and stable complex.

Disulfide Bond Formation: The lipoamide group forms disulfide bonds with metal surfaces, creating stable metal-bound complexes.

PEG Spacer Functionality: The PEG spacer imparts hydrophilicity and flexibility, reducing steric hindrance and enhancing the solubility of the biotinylated molecule.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between Biotin-PEG11-Lipoamide and analogous PEG-based biotin/lipoamide conjugates:

*Estimated based on typical DSPE-PEG molecular weights.

Key Research Findings

PEG Length and Solubility :

- This compound’s shorter PEG11 chain (~500 g/mol) improves cellular permeability compared to Biotin-PEG-Biotin (PEG~77, MW 3400), which is better suited for prolonged circulation in systemic delivery .

- Longer PEG chains (e.g., PEG3400) reduce renal clearance but may hinder target binding due to steric effects .

Functional Group Impact :

- The disulfide bond in this compound allows controlled release in reducing environments (e.g., cytoplasm), unlike Biotin-PEG-Biotin, which relies solely on biotin-avidin binding .

- Dual biotin terminals in Biotin-PEG-Biotin enable high-avidity binding to streptavidin-coated surfaces, ideal for ELISA and pull-down assays .

Stability and Storage :

Biological Activity

Biotin-PEG11-Lipoamide is a bioconjugate that combines biotin, a vital nutrient known for its role in metabolic processes, with polyethylene glycol (PEG) and lipoamide. This compound is of significant interest in biomedical research due to its potential applications in drug delivery systems, particularly for targeting cancer cells and enhancing the bioavailability of therapeutic agents.

Biological Activity

Biotin serves as a coenzyme for several carboxylases, which are critical enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The incorporation of biotin into therapeutic agents can exploit the overexpression of biotin transporters in certain cancer cells, thereby enhancing the selective uptake of these agents .

- Targeted Delivery : Cancer cells often exhibit elevated levels of biotin transporters, allowing for preferential uptake of biotin-conjugated drugs. This mechanism can be harnessed to deliver cytotoxic agents directly to tumor sites, minimizing systemic toxicity.

- Bioavailability Enhancement : The PEG moiety increases the solubility and stability of the conjugate in biological fluids, which can lead to improved pharmacokinetics and bioavailability .

Research Findings

Recent studies have highlighted the efficacy of biotin-PEG conjugates in various applications:

- In Vitro Studies : A study demonstrated that biotin-conjugated nanoparticles showed more than a two-fold increase in uptake by colon carcinoma cells compared to non-targeted controls .

- In Vivo Applications : In murine models, this compound demonstrated enhanced accumulation in tumors with overexpressed biotin transporters, leading to improved therapeutic outcomes .

Case Studies

- Targeting Ovarian Cancer : A study investigated the use of biotin-PEG conjugates for delivering chemotherapeutic agents to ovarian cancer cells. The results indicated that these conjugates significantly increased drug accumulation in tumor tissues compared to conventional delivery methods .

- Liver Tumor Models : Another case study focused on liver tumors where this compound was used to deliver a lipoic acid derivative. The findings suggested that this approach could effectively target liver tumors while sparing healthy tissues, demonstrating the potential for reduced side effects .

Table 1: Comparison of this compound with Other Drug Delivery Systems

| Feature | This compound | Conventional Drug Delivery | Liposomal Formulations |

|---|---|---|---|

| Targeting Efficiency | High | Moderate | Variable |

| Bioavailability | Enhanced | Standard | Enhanced |

| Toxicity | Lower | Higher | Moderate |

| Application Areas | Cancer | General | Cancer & Other Diseases |

Table 2: Summary of Key Research Findings

Q & A

Q. What are the critical steps in synthesizing Biotin-PEG11-Lipoamide to ensure structural fidelity and purity?

The synthesis of this compound requires precise control over reaction parameters. Key steps include:

- Coupling reactions : Use carbodiimide-based crosslinkers (e.g., EDC/NHS) to activate carboxyl groups on biotin and lipoamide for PEG11 spacer conjugation .

- Temperature and pH control : Maintain reactions at 4–25°C and neutral pH (7.0–7.4) to prevent hydrolysis of the PEG chain or dithiolane ring degradation .

- Purification : Employ size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the product, followed by lyophilization for storage . Validation via ESI-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify PEG11 spacer integrity) is essential .

Q. How should researchers characterize the solubility and stability of this compound in aqueous and organic systems?

- Solubility testing : Prepare stock solutions in DMSO or PBS (pH 7.4) and measure absorbance at 280 nm (for biotin quantification) to determine solubility limits .

- Stability assays : Incubate the compound under varying conditions (e.g., pH 5.0–9.0, 4–37°C) and monitor degradation via HPLC over 24–72 hours. PEG11 enhances stability, but the dithiolane ring in lipoamide may oxidize under prolonged light exposure .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic conjugation efficiencies of this compound?

Discrepancies in conjugation efficiency often arise from:

- Enzyme-specific interactions : Lipoamide’s dithiolane ring may inhibit thiol-dependent enzymes (e.g., pyruvate dehydrogenase). Pre-incubate the compound with reducing agents (e.g., TCEP) to test reversibility of disulfide bonding .

- PEG11 steric hindrance : Optimize molar ratios (e.g., 1:3 to 1:10, compound-to-protein) and use spacer arms (e.g., GSG peptides) to improve accessibility . Validate conjugation via streptavidin blotting (for biotin) and Ellman’s assay (to quantify free thiols post-conjugation) .

Q. How can researchers design experiments to evaluate the redox-responsive behavior of this compound in drug delivery systems?

- Redox-triggered release : Incorporate the compound into liposomes or nanoparticles and expose them to glutathione (GSH) gradients (0.5–10 mM, mimicking intracellular vs. extracellular levels). Monitor payload release via fluorescence quenching or HPLC .

- Control experiments : Use PEG11 linkers without lipoamide to isolate redox-specific effects. Validate dithiolane ring cleavage using LC-MS/MS .

Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

- Quality control protocols : Implement HPLC-UV/RI dual detection to track PEG11 polydispersity (PDI < 1.1) and residual solvents (e.g., DMF < 0.1%) .

- Bioactivity validation : Standardize streptavidin-binding assays (e.g., surface plasmon resonance) to confirm biotin functionality across batches .

Methodological Considerations

Q. How should researchers optimize storage conditions to prevent this compound degradation?

- Lyophilization : Store the compound as a lyophilized powder at -20°C under argon to minimize oxidation .

- Reconstitution : Avoid repeated freeze-thaw cycles; aliquot working solutions in amber vials with 1–5% trehalose to stabilize PEG11 conformation .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.